Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate
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Overview
Description
Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a nitro group and a sulfanyl group, making it unique in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and sulfanyl groups.
Biology: Studied for its potential biological activity due to the presence of the nitro group.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfanyl group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Isopropyl butyrate: Similar in structure but with different functional groups.
Uniqueness
Ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate is unique due to the presence of both nitro and sulfanyl groups, which impart distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H21NO4S |
---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
ethyl 2-ethyl-2-(1-nitropropan-2-ylsulfanyl)butanoate |
InChI |
InChI=1S/C11H21NO4S/c1-5-11(6-2,10(13)16-7-3)17-9(4)8-12(14)15/h9H,5-8H2,1-4H3 |
InChI Key |
YAGRDHDNKSLHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)OCC)SC(C)C[N+](=O)[O-] |
Origin of Product |
United States |
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